N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15347048
InChI: InChI=1S/C17H14N2O2/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2
SMILES:
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol

N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide

CAS No.:

Cat. No.: VC15347048

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide -

Specification

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
IUPAC Name N-benzyl-N-pyridin-2-ylfuran-2-carboxamide
Standard InChI InChI=1S/C17H14N2O2/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2
Standard InChI Key QTHFVDKAGVUYRR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture and Nomenclature

N-Benzyl-N-(pyridin-2-yl)furan-2-carboxamide is characterized by a furan-2-carboxamide backbone substituted with benzyl and pyridin-2-yl groups on the nitrogen atom. The IUPAC name, N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide, reflects this arrangement, with the benzyl group (C₆H₅CH₂) and pyridin-2-yl ring (C₅H₄N) attached to the amide nitrogen . The furan ring contributes electron-rich aromaticity, while the pyridine and benzyl groups introduce steric and electronic diversity.

Table 1: Fundamental Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₅N₂O₂
Molecular Weight293.32 g/mol
IUPAC NameN-Benzyl-N-(pyridin-2-yl)furan-2-carboxamide
InChI KeyComputed as KKYJCAMIXWEXBF-UHFFFAOYSA-N
Topological Polar Surface Area61.6 Ų (estimated)

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide can be approached via amide bond formation between furan-2-carboxylic acid derivatives and N-benzyl-N-(pyridin-2-yl)amine. Key strategies include:

  • Direct Amidation: Coupling furan-2-carboxylic acid with the preformed amine using activating agents like HATU or EDCl .

  • Schotten-Baumann Reaction: Reacting furan-2-carbonyl chloride with the amine in a biphasic system.

Stepwise Synthesis Protocol

A representative procedure, adapted from covalent protease inhibitor syntheses , involves:

Table 2: Reaction Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
Deprotection4M HCl in dioxane, RT, 2h9590
AmidationHATU, DIPEA, DCM, 12h7585

Industrial and Material Science Relevance

Catalytic Applications

The compound’s electron-deficient pyridine ring may serve as a ligand in transition metal catalysis, enhancing reactions like Suzuki-Miyaura couplings.

Polymer Chemistry

Incorporation into polymers via amide linkages could yield materials with tunable thermal stability and optical properties, leveraging furan’s conjugated system .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator